5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is an organic compound belonging to the isoxazole family. It serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a key precursor in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) [].
The synthesis of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide can be achieved through several methods, with one notable technique involving the reaction of 5-methylisoxazole-4-carboxylic acid derivatives with aniline derivatives under specific conditions.
This method has been reported to yield high purity and significant quantities of the desired compound, with yields often exceeding 67% .
The molecular structure of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide features:
5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity .
While specific mechanisms for 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide are still under investigation, studies suggest that similar isoxazole derivatives may exhibit their effects through:
The precise mechanism often involves interactions at a molecular level, influencing signaling pathways within cells.
These properties make it suitable for various applications in pharmaceutical research .
The applications of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide include:
The ongoing research into its biological activities highlights its potential as a versatile compound in drug discovery and development .
5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is a synthetic organic compound belonging to the isoxazole carboxamide class. Its systematic IUPAC name, 5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide, precisely describes its molecular structure: a 5-methyl-substituted isoxazole ring with a carboxamide group at position 4, linked via the amide nitrogen to a para-methylphenyl (4-methylphenyl) group [2] [3].
The compound carries multiple synonyms across regulatory and scientific contexts, most notably Leflunomide Impurity G, reflecting its role as a process-related impurity in the synthesis of the immunosuppressant drug leflunomide [2] [3]. This association with pharmaceutical quality control underscores its practical significance. Key identifiers include:
Table 1: Nomenclature and Identifiers of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide
Identifier Type | Value |
---|---|
IUPAC Name | 5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide |
Systematic Name | 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide |
CAS Number | 724429-16-7 |
Molecular Formula | C₁₂H₁₂N₂O₂ |
Molecular Weight | 216.24 g/mol |
Other Common Names | Leflunomide Impurity G [3]; 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]- [2] |
The compound's structural relationship to leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) is evident, differing only in the substituent on the aniline ring—a methyl group instead of trifluoromethyl [7]. It is designated by the UNII code 46DKD35X8X in pharmacopeial standards, facilitating unambiguous identification in regulatory documents [2].
The molecular architecture of 5-methyl-N-(4-methylphenyl)isoxazole-4-carboxamide comprises a planar isoxazole heterocycle (containing O, N atoms at positions 1 and 2) substituted with a methyl group at position 5. Position 4 bears a carboxamide group (–C(=O)NH–), which connects to the para-substituted toluene ring (4-methylbenzene) [2] [3].
Critical spectroscopic and computational descriptors confirm this structure:
Conformational analysis reveals that the molecule adopts a predominantly planar configuration due to conjugation between the isoxazole's π-system and the amide bond. The p-methylphenyl ring may exhibit limited rotation around the C–N amide bond axis, but this does not generate stable atropisomers [2]. Crucially, stereochemical data confirms the compound is achiral. It possesses zero defined stereocenters and no E/Z isomerism centers, as validated by its absence of optical activity ([α]D = 0) [2]. This achirality simplifies its synthesis, purification, and analytical characterization in pharmaceutical quality control settings.
Table 2: Structural and Stereochemical Properties
Property | Value/Description |
---|---|
Stereochemistry | Achiral |
Defined Stereocenters | 0 |
E/Z Centers | 0 |
Optical Activity | None |
Key Bonds | Amide bond links isoxazole and 4-methylphenyl rings |
Conformation | Planar dominant; restricted amide rotation |
The significance of 5-methyl-N-(4-methylphenyl)isoxazole-4-carboxamide arises primarily from its status as Leflunomide Impurity G, a specified impurity in the manufacturing of the disease-modifying antirheumatic drug (DMARD) leflunomide [3]. Leflunomide (marketed as Arava®) is a structurally related isoxazole derivative (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) approved for rheumatoid arthritis treatment due to its immunosuppressive properties via dihydroorotate dehydrogenase (DHODH) inhibition [4] [7].
During leflunomide’s synthetic process, 5-methyl-N-(4-methylphenyl)isoxazole-4-carboxamide may form as a process-related impurity if incomplete trifluoromethylation occurs on the aniline precursor or through side reactions involving methyl-substituted intermediates [3] [7]. Regulatory pharmacopeias, including the European Pharmacopoeia (EP), mandate strict control over this impurity due to potential impacts on the final drug product’s safety and efficacy profile. Consequently, it is synthesized and characterized as a high-purity reference standard (typically >95% purity, supplied neat) specifically for analytical quality control testing in pharmaceutical manufacturing [3].
The compound’s identification and monitoring reflect broader trends in pharmaceutical development, where stringent impurity profiling became essential under frameworks like ICH Q3A(R2) and Q3B(R2) [3]. Its historical trajectory parallels the advancement of analytical methodologies (e.g., high-performance liquid chromatography, mass spectrometry) capable of detecting structurally similar impurities at low levels. Furthermore, its role underscores the importance of isoxazole chemistry in immunomodulatory drug discovery, exemplified by leflunomide and related compounds explored for targeting inflammatory pathways [4]. Research into isoxazole derivatives has expanded significantly, with numerous analogs investigated for immunosuppressive, anti-inflammatory, or immunostimulatory activities, though this specific carboxamide remains primarily significant as a quality benchmark rather than a therapeutic agent itself [4] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4